molecular formula C7H7FOS B14021955 3-Fluoro-2-(methylthio)phenol

3-Fluoro-2-(methylthio)phenol

Cat. No.: B14021955
M. Wt: 158.20 g/mol
InChI Key: BOVABIOMCWMNTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-2-(methylthio)phenol is an organosulfur phenolic compound featuring a fluorine atom at the 3-position and a methylthio group (–SCH₃) at the 2-position of the benzene ring. The fluorine atom is expected to enhance electronegativity and influence acidity, while the methylthio group may contribute to volatility and sulfur-mediated reactivity .

Properties

Molecular Formula

C7H7FOS

Molecular Weight

158.20 g/mol

IUPAC Name

3-fluoro-2-methylsulfanylphenol

InChI

InChI=1S/C7H7FOS/c1-10-7-5(8)3-2-4-6(7)9/h2-4,9H,1H3

InChI Key

BOVABIOMCWMNTD-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=C1F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(methylthio)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 3-fluorophenol with methylthiolating agents under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction is carried out at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize yield and minimize by-products. The final product is purified using techniques like distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(methylthio)phenol undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the fluorine atom or the methylthio group under specific conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of a base.

Major Products Formed

    Oxidation: 3-Fluoro-2-(methylsulfinyl)phenol or 3-Fluoro-2-(methylsulfonyl)phenol.

    Reduction: 3-Fluorophenol or 2-(methylthio)phenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-2-(methylthio)phenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: It is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: The compound is used in the production of specialty chemicals, including agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(methylthio)phenol involves its interaction with specific molecular targets. The fluorine atom and the methylthio group contribute to its reactivity and binding affinity with enzymes and receptors. The compound can inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action.

Comparison with Similar Compounds

Key Compounds:

2-(Methylthio)phenol (CAS 1073-29-6) Structure: Phenol with –SCH₃ at position 2. Role: Found in Caladenia crebra flowers as a pollinator attractant . Properties: Higher volatility compared to non-thiolated phenols due to the –SCH₃ group .

3-Fluoro-2-methylphenol Structure: Phenol with –CH₃ at position 2 and –F at position 3. Properties: Fluorine increases acidity (pKa ~8.5–9.5) compared to non-fluorinated analogs .

4-(Methylthio)-3,5-dimethylphenol methylcarbamate (CAS 2032-65-7) Structure: Phenol with –SCH₃ at position 4 and methylcarbamate group. Role: Used as an insecticide (Mercaptodimethur) .

2-Fluoro-5-iodo-3-(methylthio)phenylmethanol (CAS 2092373-82-3) Structure: Fluorine at position 2, –SCH₃ at 3, and hydroxymethyl at 1. Application: Intermediate in pharmaceutical synthesis .

Comparative Analysis

Table 1: Structural and Functional Comparison

Compound Name CAS Molecular Formula Substituents Key Properties/Biological Role References
3-Fluoro-2-(methylthio)phenol Not listed C₇H₇FOS –F (3), –SCH₃ (2) Hypothesized enhanced acidity -
2-(Methylthio)phenol 1073-29-6 C₇H₈OS –SCH₃ (2) Pollinator attractant in plants
3-Fluoro-2-methylphenol 53222-92-7 C₇H₇FO –F (3), –CH₃ (2) Increased acidity (pKa ~8.5–9.5)
Mercaptodimethur 2032-65-7 C₁₀H₁₃NO₂S –SCH₃ (4), carbamate Insecticidal activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.